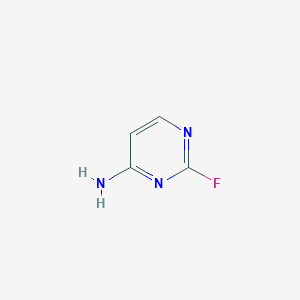
4-(2-Fluorenylazo)resorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azo resorcinol derivatives has been explored in various studies. For instance, the synthesis of 4-(4-antipyrinylazo) resorcinol was achieved, and its structure was confirmed using IR spectroscopy . Similarly, 4-(2-thiazolylazo)resorcinol (TAR) and its complexes with different metals such as Mn(II), Co(II), Ni(II), Fe(II), Cu(II), Zn(II), and Cd(II) were synthesized and characterized using a range of analytical techniques . These studies provide a foundation for understanding the synthesis of 4-(2-Fluorenylazo)resorcinol, although the specific synthesis of this compound was not directly reported in the provided papers.
Molecular Structure Analysis
The molecular structure of azo resorcinol derivatives is typically characterized using spectroscopic methods. UV-visible spectroscopy, IR spectroscopy, and elemental analysis were employed to determine the structure of the synthesized compounds . The coordination of the ligand to metal ions was found to be tridentate, involving the resorcinol OH, azo N, and thiazole N or other heteroatoms as donor sites . These findings are relevant to the molecular structure analysis of 4-(2-Fluorenylazo)resorcinol, suggesting that similar coordination patterns may be expected.
Chemical Reactions Analysis
The chemical reactivity of azo resorcinol derivatives was investigated through their interactions with various metal ions to form stable complexes. The color reaction of 4-(4-antipyrinylazo) resorcinol with indium(III) was studied, forming a stable orange complex . The manganese(II) complex of 4-(2-thiazolylazo)resorcinol was shown to catalyze the disproportionation of hydrogen peroxide . Charge-transfer complexes of TAR with different acceptor molecules were synthesized, indicating the potential for diverse chemical reactions involving azo resorcinol derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of azo resorcinol derivatives were extensively analyzed. The complexes exhibited specific absorption behaviors, with maximum absorption wavelengths and molar absorptivities reported for the color reactions . The electrochemical behavior was studied using cyclic voltammetry, and thermal decomposition studies provided additional structural information . Optical properties such as refractive index, extinction coefficient, dielectric constant, and optical band gaps were determined, revealing that the properties varied with different metal complexes . The stability constants of charge-transfer complexes were determined, and their thermal nature was investigated using TGA-DTA .
Applications De Recherche Scientifique
-
Chemistry
- Application : “4-(2-Fluorenylazo)resorcinol” is a chemical compound with the molecular formula C19H14N2O2 . It is used in various chemical reactions due to its unique properties .
- Results or Outcomes : The results or outcomes would also depend on the specific chemical reaction or process. The compound’s unique properties can influence the outcome of these reactions .
-
Capillary Electrophoresis
- Application : There is a study that used a similar compound, “4-(2-Pyridylazo)resorcinol”, for the high-performance separation and determination of Co(III) and Ni(II) chelates . While this is not exactly “4-(2-Fluorenylazo)resorcinol”, it might suggest potential applications in similar areas of research.
- Method of Application : The study accomplished the separation of 4-(2-pyridylazo)resorcinol (PAR) and its chelates of CoIII, FeII, NiII, and VV within 6 min by simple capillary electrophoresis (CE) with a spectrophotometric detection .
- Results or Outcomes : The detection limits were 1.80 × 10 −7 mol dm −3 for Co III and 1.41 × 10 −7 mol dm −3 for Ni II chelates .
Safety And Hazards
Resorcinol, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 1), and is a combustible dust .
Propriétés
IUPAC Name |
4-(9H-fluoren-2-yldiazenyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-15-6-8-18(19(23)11-15)21-20-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11,22-23H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSYIWWKUVZLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=NC4=C(C=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorenylazo)resorcinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)





![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)
![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)


